Okanin

Description

This compound has been reported in Coreopsis lanceolata, Abies pindrow, and other organisms with data available.

hypoglycemic from Coreopsis tinctoria; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

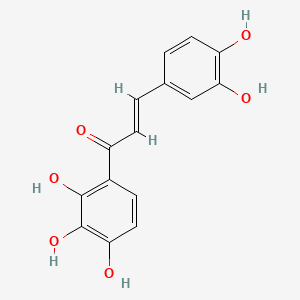

(E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBNFGRTUCCBTK-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-76-4, 38081-56-0 | |

| Record name | Okanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Okanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93087 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | OKANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R55YLB39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Okanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin is a naturally occurring chalconoid, a type of flavonoid, that has garnered significant interest within the scientific community for its diverse pharmacological activities. Found in plants such as Coreopsis tinctoria and Bidens pilosa, this compound has demonstrated potent antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound, systematically named (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, is characterized by two hydroxyl-substituted phenyl rings linked by an α,β-unsaturated carbonyl system. This structural arrangement is crucial for its biological effects.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |

| Chemical Formula | C₁₅H₁₂O₆ |

| Molecular Weight | 288.25 g/mol |

| SMILES | C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O)O)O |

| InChI | InChI=1S/C15H12O6/c16-10(9-3-6-12(18)15(21)14(9)20)4-1-8-2-5-11(17)13(19)7-8/h1-7,17-21H/b4-1+ |

| InChIKey | GSBNFGRTUCCBTK-DAFODLJHSA-N |

| CAS Number | 484-76-4 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Not specified in provided results |

| Solubility | Soluble in DMSO |

| LogP | 2.11 |

| Polar Surface Area | 118.22 Ų |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 6 |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with significant potential in therapeutic applications. Quantitative data from various in vitro studies are summarized below.

Table 3: Antioxidant Activity of this compound

| Assay | Cell Line/System | IC₅₀/EC₅₀ | Reference Compound | Reference Compound IC₅₀/EC₅₀ |

| DPPH Radical Scavenging | - | 6.2 µM[1] | Ascorbic Acid | 30.4 µM[1] |

| Butylated Hydroxytoluene (BHT) | 45.8 µM[1] | |||

| Cellular Antioxidant Activity | - | 11.0 µM[1] | Quercetin | Not specified |

Table 4: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC₅₀ | Notes |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not specified in provided results | This compound significantly suppressed LPS-induced iNOS expression. |

Table 5: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SAS | Oral Cancer | 12.0 ± 0.8 |

| SCC25 | Oral Cancer | 58.9 ± 18.7 |

| HSC3 | Oral Cancer | 18.1 ± 5.3 |

| OEC-M1 | Oral Cancer | 43.2 ± 6.2 |

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to modulate the Toll-like receptor 4 (TLR4) signaling pathway. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a downstream cascade that results in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes. This compound has been shown to interfere with this pathway at multiple points.[2]

Specifically, this compound significantly inhibits the LPS-induced expression of TLR4. Furthermore, it suppresses the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing the degradation of IκBα, this compound inhibits the nuclear translocation of the NF-κB p65 subunit. This ultimately leads to a reduction in the production of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution and then make serial dilutions to various concentrations.

-

Reaction: Add a specific volume of the this compound solution to the DPPH solution. A control is prepared with the solvent instead of the this compound solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, except for the control group.

-

Incubation: Incubate the plate for a further 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated wells to the LPS-stimulated control wells. The IC₅₀ value is then determined.

Western Blot Analysis for TLR4 and NF-κB Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

-

Cell Treatment and Lysis: Treat cells (e.g., BV-2 microglial cells) with this compound and/or LPS as described in the NO inhibition assay. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., TLR4, p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a promising natural compound with significant antioxidant, anti-inflammatory, and cytotoxic activities. Its well-defined chemical structure and its ability to potently inhibit the TLR4/NF-κB signaling pathway make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory diseases and cancer. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacological potential of this multifaceted chalconoid.

References

The Biosynthesis of Okanin in Bidens pilosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Okanin, a pentahydroxylated chalcone found in Bidens pilosa, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for therapeutic applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Bidens pilosa, detailing the enzymatic steps, intermediate compounds, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for the analysis of this pathway and visual representations of the core processes to facilitate a deeper understanding for researchers in natural product chemistry and drug development.

Introduction

Bidens pilosa, a member of the Asteraceae family, is a plant with a rich history in traditional medicine across the globe. Its therapeutic properties are attributed to a diverse array of secondary metabolites, including flavonoids. Among these, this compound (3,4,2',3',4'-pentahydroxychalcone) stands out for its potential anti-inflammatory, antioxidant, and anticancer activities. The biosynthesis of this compound follows the general phenylpropanoid pathway, which is a major route for the production of a wide variety of plant secondary metabolites. This guide will dissect the specific enzymatic reactions leading to the formation of this compound, providing a foundational understanding for further research and application.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Bidens pilosa is a multi-step process that begins with the primary metabolite, L-phenylalanine. The pathway can be broadly divided into the general phenylpropanoid pathway and the flavonoid biosynthesis pathway, culminating in the specific hydroxylation patterns that characterize this compound.

General Phenylpropanoid Pathway

This initial phase of the pathway converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1] This is a committed step in the phenylpropanoid pathway.[1]

-

Cinnamate-4-Hydroxylase (C4H): Subsequently, Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.[2]

-

4-Coumarate-CoA Ligase (4CL): The final step in this general pathway is the activation of p-coumaric acid by 4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12) to form p-coumaroyl-CoA.[3] This reaction requires ATP and Coenzyme A.

Flavonoid Biosynthesis Pathway: Chalcone Formation and Modification

The formation of the characteristic C6-C3-C6 backbone of flavonoids and the specific hydroxylation pattern of this compound occur in this phase.

-

Chalcone Synthase (CHS): Chalcone Synthase (CHS; EC 2.3.1.74) is the first key enzyme in the flavonoid biosynthesis pathway. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).

-

Hydroxylation of the B-ring: this compound possesses a 3,4-dihydroxylated B-ring. This hydroxylation pattern can be achieved through two potential routes:

-

Incorporation of Caffeoyl-CoA: The enzyme Flavonoid 3'-Hydroxylase (F3'H; EC 1.14.14.82) can hydroxylate p-coumaroyl-CoA to caffeoyl-CoA. CHS can then use caffeoyl-CoA as a starter molecule, directly producing a 3',4'-dihydroxylated chalcone. While CHS can accept caffeoyl-CoA in vitro, its physiological relevance varies among plant species.[2]

-

Hydroxylation at the Chalcone or Flavanone Stage: Alternatively, F3'H can act on naringenin chalcone or its isomerized product, naringenin, to introduce the hydroxyl group at the 3'-position. In some Asteraceae species, specific Chalcone 3-Hydroxylases (CH3H) have been identified that can directly hydroxylate chalcones.

-

-

Hydroxylation of the A-ring: this compound features a 2',3',4'-trihydroxylated A-ring. The standard product of CHS, naringenin chalcone, has a 2',4',6'-trihydroxylated A-ring. The specific enzymes responsible for the 3'-hydroxylation and the absence of a 6'-hydroxyl group in the A-ring of this compound in Bidens pilosa have not yet been fully elucidated. It is proposed that a specific type of CHS or subsequent tailoring enzymes are responsible for this unique hydroxylation pattern.

-

Chalcone Isomerase (CHI): Chalcone Isomerase (CHI; EC 5.5.1.6) can catalyze the stereospecific cyclization of the chalcone into its corresponding flavanone. Research on Bidens pilosa leaves has shown the proportional coexistence of this compound chalcone glycoside and its corresponding flavanone glycoside, indicating the activity of CHI.

The proposed biosynthetic pathway is visualized in the following diagram:

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. The Creation and Physiological Relevance of Divergent Hydroxylation Patterns in the Flavonoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Okanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin is a naturally occurring chalconoid, a type of flavonoid, found in various plants, including Coreopsis tinctoria, Bidens pilosa, and Abies pindrow.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a review of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound, with the IUPAC name (2E)-3-(3,4-dihydroxyphenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, is a polyketide belonging to the chalcone and dihydrochalcone chemical class.[1] Its structure is characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂O₆ | [1][2] |

| Molecular Weight | 288.25 g/mol | [1] |

| CAS Number | 484-76-4 | |

| Appearance | Not specified in search results | |

| Melting Point | 235-242 °C | |

| Boiling Point | 638 °C at 760 mmHg | |

| Density | 1.584 g/cm³ | |

| Flash Point | 353.7 °C | |

| pKa | Not specified in search results |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| DMSO | 58 mg/mL (201.21 mM) | |

| Ethanol | 58 mg/mL | |

| Water | Insoluble | |

| Methanol | Soluble (qualitative) | |

| Acetone | Soluble (qualitative) |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for this compound reveals a precursor ion [M-H]⁻ at an m/z of 287.0561861395012.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in ethanol exhibits two major absorption bands. Band I is observed in the range of 340-400 nm, and Band II is in the range of 240-280 nm. The absorption spectrum is solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound were not available in the search results. This information is critical for the unambiguous structural confirmation and characterization of the molecule.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory, antioxidant, and anticancer effects.

Anti-inflammatory Activity: Inhibition of the TLR4/NF-κB Signaling Pathway

This compound has been shown to attenuate lipopolysaccharide (LPS)-induced microglial activation by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The mechanism involves the inhibition of IκBα phosphorylation and the subsequent nuclear translocation of the NF-κB p65 subunit.

Antioxidant Activity: Activation of the Nrf2/HO-1 Signaling Pathway

This compound's antioxidant effects are mediated through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound induces the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, via the activation of Nrf2. This is attributed to the α,β-unsaturated carbonyl group in this compound's structure.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including oral cancer, where it induces both apoptosis and pyroptosis. It has been shown to cause cell cycle arrest at the G2/M phase and impair clonogenic capacity.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, isolation, and specific biological assays of this compound were not explicitly available in the provided search results. However, based on general laboratory practices and information from related studies, the following outlines can be inferred.

General Workflow for Western Blot Analysis of NF-κB Pathway

Note on Detailed Protocols: The precise concentrations of antibodies, incubation times, and specific compositions of buffers are critical for reproducibility and should be optimized for each experimental setup. These details were not available in the search results for this compound-specific experiments.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action, primarily through the modulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways, make it a compelling candidate for further investigation in drug development. This guide provides a foundational understanding of this compound's characteristics. However, for comprehensive research and development, further experimental validation, particularly detailed spectroscopic analysis (¹H and ¹³C NMR) and quantitative solubility studies, is essential. The lack of detailed, publicly available experimental protocols for this compound-specific assays highlights the need for more transparent and detailed reporting in future publications to facilitate reproducibility and accelerate research in this field.

References

A Technical Guide to the Antioxidant Properties of Okanin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Okanin, a prominent chalcone found in plants of the Bidens and Coreopsis genera, has garnered significant scientific interest for its potent antioxidant and cytoprotective effects. This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its efficacy. The primary antioxidant mechanisms of this compound involve direct free radical scavenging and the modulation of crucial intracellular signaling pathways, notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) and the Sirtuin 3 (SIRT3) pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound in combating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of chronic and degenerative diseases. Phytochemicals with significant antioxidant properties are therefore of great interest as potential therapeutic agents. This compound, a flavonoid with the characteristic chalcone scaffold, has demonstrated notable biological activities, including anti-inflammatory, antithrombotic, and anticancer effects, many of which are underpinned by its ability to mitigate oxidative stress.[1] This guide synthesizes the current understanding of this compound's antioxidant capabilities at the molecular and cellular levels.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.

Direct Free Radical Scavenging

While specific quantitative data for this compound in common in vitro radical scavenging assays such as DPPH, ABTS, FRAP, and ORAC are not extensively reported in the currently available literature, its chemical structure, rich in phenolic hydroxyl groups, suggests an intrinsic capacity to donate hydrogen atoms or electrons to neutralize free radicals.

Modulation of Intracellular Signaling Pathways

This compound's indirect antioxidant effects are primarily mediated through the activation of two critical signaling pathways: the Nrf2-ARE and the SIRT3 pathways.

The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to oxidative stress or electrophilic compounds like this compound, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.

This compound has been shown to induce the nuclear translocation of Nrf2. This activation of the Nrf2-ARE pathway leads to the upregulated expression of a battery of antioxidant and phase II detoxifying enzymes, including heme oxygenase-1 (HO-1). The induction of HO-1 by this compound has been demonstrated to be a key mechanism underlying its anti-inflammatory and antioxidant effects, as HO-1 catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron.

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress. This compound has been identified as an activator of the SIRT3 pathway. Studies have shown a direct interaction between this compound and SIRT3. Activation of SIRT3 by this compound leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box protein O3 (FOXO3a). Activated FOXO3a translocates to the nucleus and promotes the transcription of genes involved in mitochondrial biogenesis and mitophagy, such as PINK1 and Parkin. This this compound-induced, SIRT3-mediated mitophagy helps to clear damaged mitochondria, which are a major source of cellular ROS, thereby reducing overall oxidative stress.

Quantitative Data on Antioxidant Activity

The antioxidant and cytoprotective activities of this compound have been quantified in various cellular models. The following tables summarize the key findings.

| Cell Line | Assay | Parameter | Value | Reference |

| HaCaT (human keratinocytes) | MTT Assay | Cytotoxicity (24h) | IC50 > 100 µM | |

| SAS (oral cancer) | Methylene Blue Assay | Cytotoxicity (48h) | IC50 = 12.0 ± 0.8 µM | |

| SCC25 (oral cancer) | Methylene Blue Assay | Cytotoxicity (48h) | IC50 = 58.9 ± 18.7 µM | |

| HSC3 (oral cancer) | Methylene Blue Assay | Cytotoxicity (48h) | IC50 = 18.1 ± 5.3 µM | |

| OEC-M1 (oral cancer) | Methylene Blue Assay | Cytotoxicity (48h) | IC50 = 43.2 ± 6.2 µM | |

| RAW264.7 (murine macrophages) | MTT Assay | Cytotoxicity (24h) | Non-toxic up to 10 µM |

| Cell Line | Stressor | Assay | Effect of this compound | Reference |

| HaCaT | UVA Radiation | DCFH-DA | Significantly attenuated ROS production | |

| HaCaT | UVA Radiation | Glutathione (GSH) Assay | Reversed the depletion of intracellular GSH | |

| HaCaT | UVA Radiation | Total Antioxidant Capacity (T-AOC) | Improved total antioxidant capacity | |

| RAW264.7 | Lipopolysaccharide (LPS) | Griess Assay | Inhibited nitric oxide (NO) production |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Free Radical Scavenging Assays

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation : Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

-

Assay Procedure :

-

In a 96-well microplate, add a specific volume of each this compound dilution.

-

Add the DPPH working solution to each well.

-

Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement : Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

-

Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is incubated in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation : Prepare serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure :

-

Add a small volume of each this compound dilution to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O, typically in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C.

-

Sample Preparation : Prepare serial dilutions of this compound. A standard curve is generated using a known antioxidant, such as FeSO4 or Trolox.

-

Assay Procedure :

-

Add the sample or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a defined time (e.g., 4-30 minutes).

-

-

Measurement : Measure the absorbance of the ferrous-tripyridyltriazine complex at approximately 593 nm.

-

Calculation : The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve.

-

Reagent Preparation : Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Sample Preparation : Prepare serial dilutions of this compound.

-

Assay Procedure :

-

In a black 96-well plate, add the fluorescein solution, followed by the sample, blank, or Trolox standard.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution.

-

-

Measurement : Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standards to determine the ORAC value, expressed as Trolox equivalents.

Cellular Antioxidant Assays

-

Cell Culture : Seed cells (e.g., HaCaT) in a suitable plate and allow them to adhere overnight.

-

Treatment : Treat the cells with this compound for a specified duration, followed by exposure to an oxidative stressor (e.g., UVA radiation).

-

Staining :

-

Wash the cells with a serum-free medium or PBS.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) at 37°C for 30 minutes in the dark.

-

Wash the cells to remove the excess probe.

-

-

Measurement : Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis : Normalize the fluorescence intensity of the treated groups to the control group.

-

Sample Preparation : After treatment, lyse the cells and deproteinate the lysate (e.g., with metaphosphoric acid). Centrifuge to collect the supernatant.

-

Assay Principle : This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH.

-

Assay Procedure :

-

In a 96-well plate, add the cell lysate supernatant, DTNB, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Generate a standard curve using known concentrations of GSH.

-

-

Measurement : Monitor the change in absorbance at 412 nm over time.

-

Calculation : Determine the GSH concentration in the samples by comparing the rate of absorbance change to the GSH standard curve.

-

Sample Preparation : Prepare cell or tissue homogenates as per the assay kit instructions.

-

Assay Principle : A common method is the FRAP assay adapted for biological samples, where antioxidants in the sample reduce Fe³⁺-TPTZ to a blue-colored Fe²⁺-TPTZ complex.

-

Assay Procedure :

-

Mix the sample with the FRAP reagent.

-

Incubate for a specified time at a controlled temperature (e.g., 37°C).

-

Generate a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox).

-

-

Measurement : Measure the absorbance at ~593 nm.

-

Calculation : Calculate the T-AOC of the sample by comparing its absorbance to the standard curve.

Western Blot Analysis for Nrf2 and HO-1

-

Protein Extraction : After cell treatment, extract cytoplasmic and nuclear proteins using a specialized kit, or prepare whole-cell lysates.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer :

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting :

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., Lamin B1 for nuclear extracts, β-actin for cytoplasmic or whole-cell extracts) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis : Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound exhibits significant antioxidant properties through both direct and indirect mechanisms. Its ability to modulate the Nrf2-ARE and SIRT3 signaling pathways highlights its potential as a therapeutic agent for diseases associated with oxidative stress. The data summarized in this guide underscore the cytoprotective effects of this compound in various cellular models. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate the antioxidant potential of this compound and similar natural compounds. Future research should focus on obtaining more comprehensive quantitative data on its direct radical scavenging activities and further elucidating the intricate molecular interactions within the signaling pathways it modulates. Such efforts will be crucial for the translation of these promising preclinical findings into novel therapeutic strategies.

References

Okanin's Role in Cancer Cell Apoptosis: A Technical Guide for Researchers

Introduction

Okanin, a flavonoid compound derived from plants such as Bidens pilosa L., has emerged as a promising natural product with significant anti-cancer properties.[1][2] This technical guide provides an in-depth analysis of this compound's role in inducing apoptosis in cancer cells, targeting researchers, scientists, and drug development professionals. We will explore the molecular mechanisms, signaling pathways, and quantitative efficacy of this compound, supported by detailed experimental protocols and visual representations of the key processes.

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-faceted approach to induce programmed cell death in cancer cells, primarily through the induction of apoptosis and, in some cases, ferroptosis and pyroptosis.[1][3] The underlying mechanisms are cell-type specific but converge on common apoptotic pathways.

1. Targeting Peroxiredoxin 5 (PRDX5) in Colorectal Cancer

In colorectal cancer cells, this compound directly binds to and inhibits peroxiredoxin 5 (PRDX5), an antioxidant enzyme.[3] This inhibition triggers a cascade of events leading to apoptosis:

-

Increased Reactive Oxygen Species (ROS): Inhibition of PRDX5's enzymatic activity leads to an accumulation of ROS within the cancer cells. This oxidative stress is a potent trigger for the intrinsic apoptotic pathway.

-

Ubiquitination and Degradation of PRDX5 and GPX4: this compound's binding to PRDX5 promotes its interaction with the E3 ubiquitin ligase WSB1, leading to the ubiquitination and subsequent proteasomal degradation of PRDX5. This action also results in the SIAH2-mediated ubiquitination and degradation of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis. While GPX4 degradation is more directly linked to ferroptosis, the overall cellular stress contributes to the apoptotic response.

2. Induction of Apoptosis and Cell Cycle Arrest in Oral Cancer

In oral cancer cell lines, this compound has been shown to induce apoptosis through several mechanisms:

-

Cell Cycle Arrest: this compound treatment leads to a G2/M phase arrest in the cell cycle of oral cancer cells, preventing their proliferation.

-

Caspase Activation: A hallmark of apoptosis, the activation of caspases, is observed in this compound-treated oral cancer cells. Specifically, there is an increase in the activity of caspase-3 and caspase-7. Western blot analyses have also shown the cleavage of caspase-3, -7, -9, and PARP.

-

Induction of Pyroptosis: In addition to apoptosis, this compound also induces pyroptosis, another form of programmed cell death, in oral cancer cells. This is confirmed by Annexin V/7-AAD staining and the involvement of markers like CASP1 and gasdermin proteins.

3. Modulation of the Mitochondrial Apoptotic Pathway

In the context of UVA-induced damage in HaCaT cells, this compound has been shown to protect against apoptosis by modulating the mitochondrial pathway. While this is in a non-cancer context, the pathways are relevant. This compound treatment leads to:

-

Upregulation of Bcl-2: An anti-apoptotic protein.

-

Downregulation of Bax, Cytochrome c, and Cleaved Caspase-3: Pro-apoptotic factors.

This suggests that this compound can influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, a key regulatory point in the intrinsic apoptotic pathway.

Signaling Pathways

The pro-apoptotic effects of this compound are mediated through distinct signaling pathways.

Caption: this compound's mechanism in colorectal cancer cells.

Caption: this compound's apoptotic pathway in oral cancer cells.

Quantitative Data

The efficacy of this compound has been quantified across various cancer cell lines, with IC50 values demonstrating its potent anti-proliferative effects.

| Cancer Type | Cell Line | IC50 Value (µM) | Reference(s) |

| Oral Cancer | SAS | 12.0 ± 0.8 | |

| Oral Cancer | HSC3 | 18.1 ± 5.3 | |

| Oral Cancer | OEC-M1 | 43.2 ± 6.2 | |

| Oral Cancer | SCC25 | 58.9 ± 18.7 | |

| Colorectal Cancer | HCT116 | 25-50 | |

| Breast Cancer | MCF7 | 25-50 | |

| Liver Cancer | HepG2 | 25-50 |

Note: this compound exhibited minimal effects on non-cancerous colorectal (NCM460), liver (THLE3), and lung (BEAS2B) cells at concentrations below 100 µM.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the pro-apoptotic effects of this compound.

1. Cell Viability Assay (Methylene Blue Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Staining:

-

Remove the medium and wash the cells with PBS.

-

Fix the cells with 10% formalin for 10 minutes.

-

Stain the cells with 0.5% methylene blue in 50% ethanol for 30 minutes.

-

Wash the plates with water to remove excess stain.

-

-

Elution and Measurement:

-

Elute the stain by adding 100 µL of 0.1 N HCl to each well.

-

Measure the absorbance at a wavelength of 650 nm using a microplate reader.

-

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control. IC50 values are calculated from the dose-response curves.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Preparation: Seed cells and treat with this compound for the desired time. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The different cell populations are quantified:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

3. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

-

Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase-3, PARP, Bcl-2, Bax, PRDX5).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Densitometry is used to quantify the protein bands, which are typically normalized to a loading control like β-actin or GAPDH.

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell types, with a notable selectivity for cancer cells over non-cancerous cells. Its mechanisms of action, including the targeting of PRDX5 in colorectal cancer and the activation of caspase cascades in oral cancer, provide a solid foundation for further preclinical and clinical investigation. The ability of this compound to induce multiple forms of programmed cell death, such as apoptosis and pyroptosis, suggests it may be effective in overcoming resistance to conventional therapies. This guide provides a comprehensive overview for researchers to build upon in the development of this compound as a novel cancer therapeutic.

References

Preliminary In Vitro Studies on Okanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Okanin is a chalcone, a type of flavonoid, naturally found in plants such as Bidens pilosa and Coreopsis tinctoria.[1] These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammation, hypertension, and diabetes.[1] Emerging in vitro research has begun to elucidate the molecular mechanisms behind this compound's bioactivity, revealing its potential as a therapeutic agent in several key areas. Notably, studies have highlighted its anti-inflammatory, anticancer, and photoprotective properties.[2][3][4] this compound's structure features an α-β unsaturated carbonyl group, which is crucial for its biological activity, including the induction of heme oxygenase-1 (HO-1) and the modulation of various signaling pathways. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and development.

Anticancer Activity

This compound has demonstrated significant anticancer properties across various cancer cell lines, primarily through the induction of multiple forms of programmed cell death, including apoptosis, pyroptosis, and ferroptosis.

Cytotoxic and Anti-Proliferative Effects

In vitro studies have established this compound's ability to inhibit the growth and viability of several cancer cell types, often with minimal effects on non-cancerous cells at similar concentrations.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |

|---|---|---|---|---|

| HCT116 | Colorectal | ~25-50 | MTT | |

| MCF7 | Breast | ~25-50 | MTT | |

| HepG2 | Liver | ~25-50 | MTT | |

| SAS | Oral | 12.0 ± 0.8 | Methylene Blue | |

| SCC25 | Oral | 58.9 ± 18.7 | Methylene Blue | |

| HSC3 | Oral | 18.1 ± 5.3 | Methylene Blue |

| OEC-M1 | Oral | 43.2 ± 6.2 | Methylene Blue | |

Beyond reducing cell viability, this compound has been shown to suppress colony formation and inhibit the migration of cancer cells, indicating its potential to interfere with tumor progression and metastasis. Furthermore, studies in oral cancer cells revealed that this compound induces G2/M phase cell cycle arrest.

Signaling Pathways in Cancer

This compound's anticancer effects are mediated by its interaction with multiple signaling pathways, leading to programmed cell death.

1.2.1 PRDX5-Mediated Apoptosis and Ferroptosis in Colorectal Cancer In HCT116 colorectal cancer cells, this compound directly binds to peroxiredoxin 5 (PRDX5). This interaction inhibits the enzymatic activity of PRDX5, leading to an increase in reactive oxygen species (ROS). This ROS accumulation triggers both apoptosis and ferroptosis. Concurrently, the binding of this compound to PRDX5 facilitates its degradation through a WSB1-mediated ubiquitination process. This cascade also results in the SIAH2-mediated degradation of GPX4, further promoting apoptosis and ferroptosis.

1.2.2 Apoptosis and Pyroptosis Induction in Oral Cancer In oral cancer cells, this compound treatment leads to the induction of both apoptosis and pyroptosis. Apoptosis is confirmed by the activation of caspase-3, -7, and -9, and the cleavage of PARP. Simultaneously, this compound triggers pyroptosis, a form of inflammatory cell death, which is marked by the activation of caspase-1 and the cleavage of gasdermin proteins (GSDMC, GSDMD, GSDME).

Experimental Protocols: Anticancer Assays

1.3.1 Cell Viability (MTT) Assay This protocol is adapted from methodologies described in studies on this compound's effects on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) into a 96-well plate at a density of 5,000-10,000 cells/well and culture for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in DMSO, ensuring the final DMSO concentration is <0.1%. Include a vehicle control (DMSO only). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

1.3.2 Western Blot Analysis This protocol is for detecting protein expression changes, such as caspases and PARP.

-

Cell Lysis: After treatment with this compound for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-GSDMD) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL detection system.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects, primarily by modulating pathways related to nitric oxide (NO) production and cellular oxidative stress response in macrophages.

Inhibition of Pro-inflammatory Mediators

In RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound dose-dependently inhibits the production of NO and the expression of inducible nitric oxide synthase (iNOS).

Table 2: Anti-inflammatory Effects of this compound

| Cell Line | Stimulus | Effect | Concentration | Reference |

|---|---|---|---|---|

| RAW264.7 | LPS | Inhibition of NO production | 0.5-10 µM | |

| RAW264.7 | LPS | Inhibition of iNOS expression | 0.5-10 µM | |

| Microglia | LPS | Inhibition of NO production | Not specified |

| Microglia | LPS | Inhibition of iNOS expression | Not specified | |

Nrf2/HO-1 Signaling Pathway

The primary anti-inflammatory mechanism of this compound involves the activation of the Nrf2-ARE signaling pathway. This compound treatment leads to the activation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of Heme Oxygenase-1 (HO-1) expression. HO-1 is a potent anti-inflammatory enzyme that subsequently suppresses the expression of iNOS and other pro-inflammatory mediators. Additionally, this compound has been reported to reduce microglial activation by inhibiting TLR4/NF-κB signaling pathways.

Experimental Protocols: Anti-inflammatory Assays

2.3.1 Nitric Oxide (NO) Production Assay (Griess Reaction) This protocol is based on methods used to assess the anti-inflammatory effects of this compound and related compounds.

-

Cell Culture: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound (e.g., 0.5-10 µM) for 2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

-

Measurement: Incubate for 10 minutes in the dark and measure the absorbance at 540 nm.

-

Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Other In Vitro Activities

Photoprotective Effects

In UVA-irradiated HaCaT keratinocytes, this compound has been shown to alleviate oxidative damage, apoptosis, and mitochondrial dysfunction. The mechanism involves the activation of the SIRT3 signaling pathway. This compound promotes mitophagy (the selective degradation of mitochondria) via the SIRT3/FOXO3a/PINK1/Parkin signaling pathway, thereby protecting the cells from UVA-induced damage.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of human cytochrome P450 enzymes, specifically CYP3A4 (mixed inhibition) and CYP2D6 (non-competitive inhibition). This suggests that this compound could participate in herb-drug interactions, and its consumption should be considered carefully when co-administered with drugs metabolized by these enzymes.

Conclusion

The preliminary in vitro data on this compound reveal a multifaceted compound with significant therapeutic potential. Its ability to selectively target cancer cells through multiple programmed cell death pathways, potently suppress inflammatory responses via the Nrf2/HO-1 axis, and protect skin cells from UV damage highlights its promise. The detailed mechanisms and protocols provided in this guide serve as a foundational resource for researchers, scientists, and drug development professionals aiming to further investigate and harness the properties of this compound for future therapeutic applications. Further research is warranted to fully elucidate these pathways and translate these in vitro findings into in vivo models.

References

- 1. This compound Suppresses the Growth of Colorectal Cancer Cells by Targeting at Peroxiredoxin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Cell Growth and Induces Apoptosis and Pyroptosis in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a chalcone found in the genus Bidens, and 3-penten-2-one inhibit inducible nitric oxide synthase expression via heme oxygenase-1 induction in RAW264.7 macrophages activated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

Exploring the Antithrombotic Effects of Okanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antithrombotic properties of Okanin, a flavonoid monomer derived from Coreopsis tinctoria Nutt. The document summarizes key quantitative data from preclinical studies, details the experimental protocols used to assess its efficacy, and visualizes the proposed mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antithrombotic agents.

Quantitative Data Summary

The antithrombotic potential of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings, comparing the effects of low, medium, and high doses of this compound with control and aspirin-treated groups.

Table 1: Effects of this compound on Bleeding and Coagulation Time

| Parameter | Species | Treatment Group | Dose (mg/kg) | Effect | Significance |

| Bleeding Time | Mice | This compound | 10 | Significantly Prolonged | P<0.01 |

| Aspirin | 10 | Significantly Prolonged | P<0.01 | ||

| Coagulation Time | Mice | This compound | 10 | Significantly Prolonged | P<0.01 |

| Aspirin | 10 | Significantly Prolonged | P<0.01 | ||

| In VitroCoagulation Time | Chinese White Rabbits | This compound (Low) | 2.5 | Significantly Shortened | P<0.01 |

| This compound (Medium) | 5 | Significantly Shortened | P<0.01 | ||

| This compound (High) | 10 | Significantly Prolonged | P<0.01 | ||

| Aspirin | 10 | Significantly Prolonged | P<0.01 |

Table 2: In Vitro Anticoagulant Activity of this compound on Human Venous Blood

| Coagulation Assay | Treatment Group | Effect | Significance |

| Activated Partial Thromboplastin Time (APTT) | This compound (Medium Dose) | Significantly Prolonged | P<0.01 |

| This compound (High Dose) | Significantly Prolonged | P<0.01 | |

| Prothrombin Time (PT) | This compound (Medium Dose) | Significantly Prolonged | P<0.05 |

| This compound (High Dose) | Significantly Prolonged | P<0.01 | |

| Thrombin Time (TT) | This compound (Medium Dose) | Significantly Prolonged | P<0.05 |

| This compound (High Dose) | Significantly Prolonged | P<0.01 |

Table 3: Effect of this compound on Platelet Aggregation

| Species | Treatment Group | Dose (mg/kg) | Effect on Maximum Platelet Aggregation Rate | Significance |

| Chinese White Rabbits | This compound (Low) | 2.5 | Significant Reduction | P<0.05 |

| This compound (Medium) | 5 | Significant Reduction | P<0.01 | |

| This compound (High) | 10 | Significant Reduction | P<0.01 |

Table 4: In Vivo Antithrombotic Effects of this compound in Rat Models

| Thrombosis Model | Parameter | Treatment Group | Dose (mg/kg) | Effect | Significance |

| Venous Thrombosis (Inferior Vena Cava Ligation) | Wet and Dry Thrombus Weight | This compound (Low) | 2.5 | Reduction | - |

| This compound (Medium) | 5 | Significant Reduction | P<0.01 | ||

| This compound (High) | 10 | Significant Reduction | P<0.01 | ||

| Aspirin | 10 | Significant Reduction | P<0.01 | ||

| Arterial Thrombosis (FeCl₃-induced Common Carotid Artery) | Wet Thrombus Weight | This compound (Low) | 2.5 | Significant Reduction | P<0.05 |

| This compound (Medium) | 5 | Very Significant Reduction | P<0.01 | ||

| This compound (High) | 10 | Very Significant Reduction | P<0.01 | ||

| Aspirin | 10 | Very Significant Reduction | P<0.01 |

Table 5: Effects of this compound on Plasma Biomarkers in Rats with Arterial Thrombosis

| Biomarker | Effect of this compound |

| 6-keto-prostaglandin F1α (6-Keto-PGF1α) | Increased |

| Thromboxane B2 (TXB2) | Decreased |

| Endothelin-1 (ET-1) | Decreased |

| Antithrombin III (AT-III) | Increased |

| Protein C (PC) | Data not specified |

| von Willebrand Factor (vWF) | Decreased |

Table 6: Effects of this compound on Fibrinolytic System Markers

| Species | Marker | Treatment Group | Dose (mg/kg) | Effect | Significance |

| Mice | Plasminogen (PLG) | This compound | 10 | Significantly Increased | P<0.05 |

| Aspirin | 10 | Increased | - | ||

| Tissue Plasminogen Activator (t-PA) | This compound | 10 | Increased | - | |

| Aspirin | 10 | Increased | - | ||

| Chinese White Rabbits | Type-1 Plasminogen Activator Inhibitor (PAI-1) | This compound (High) | 10 | Significant Decrease | P<0.05 |

| Aspirin | 10 | Equivalent Decrease | - |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

In Vivo Thrombosis Models

A total of 40 Sprague-Dawley (SD) rats were randomly allocated into five groups (n=8 per group): a model group, low, medium, and high-dose this compound groups (2.5, 5, and 10 mg/kg, respectively), and an aspirin group (10 mg/kg)[1]. This compound was dissolved in 0.9% NaCl via ultrasound for 5 minutes prior to administration[1]. Anesthesia was induced, and the inferior vena cava was carefully isolated. A silk ligature was placed around the inferior vena cava, and the vessel was occluded to induce thrombus formation. After a predetermined period, the thrombosed segment of the vena cava was excised. The wet weight of the thrombus was measured immediately. Subsequently, the thrombus was dried in an oven until a constant weight was achieved to determine the dry weight.

Forty-eight SD rats were divided into six groups (n=8 per group): a sham group, a model group, low, medium, and high-dose this compound groups (2.5, 5, and 10 mg/kg, respectively), and an aspirin group (10 mg/kg)[1]. Following anesthesia, the common carotid artery was exposed. A filter paper saturated with a ferric chloride (FeCl₃) solution was applied to the adventitial surface of the artery for a specific duration to induce endothelial injury and subsequent thrombosis. After a set period, the thrombosed arterial segment was isolated, and the wet weight of the thrombus was determined[1].

Coagulation Assays

Mice were administered this compound (10 mg/kg) or aspirin (10 mg/kg)[1]. After a specified time, the distal portion of the tail was amputated. Bleeding time was recorded as the time taken for the bleeding to cease spontaneously. For coagulation time, blood was collected from the tail incision into a capillary tube, and the time taken for the blood to clot was measured.

Blood samples were collected from Chinese white rabbits. Different concentrations of this compound (2.5, 5, and 10 mg/kg) and aspirin (10 mg/kg) were added to the blood samples in vitro. The time taken for the blood to form a visible clot was recorded as the coagulation time.

Human venous blood was collected into tubes containing sodium citrate to prevent coagulation. Platelet-poor plasma was prepared by centrifugation. This compound at medium and high concentrations was added to the plasma samples. The Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT) were measured using a coagulometer according to standard laboratory procedures. These tests assess the integrity of the intrinsic, extrinsic, and common coagulation pathways, respectively.

Platelet Aggregation Assay

Blood was collected from Chinese white rabbits, and platelet-rich plasma (PRP) was prepared. Different doses of this compound were pre-incubated with the PRP. Platelet aggregation was induced by the addition of adenosine diphosphate (ADP). The change in light transmittance, which corresponds to the degree of platelet aggregation, was monitored over time using a platelet aggregometer to determine the maximum platelet aggregation rate.

Biomarker Analysis

Following the arterial thrombosis model experiment, blood samples were collected from the rats. Plasma was separated by centrifugation. The concentrations of 6-keto-prostaglandin F1α (6-Keto-PGF1α), thromboxane B2 (TXB2), endothelin-1 (ET-1), antithrombin III (AT-III), protein C (PC), and von Willebrand factor (vWF) were determined using either a UV spectrophotometer or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the antithrombotic effects of this compound.

References

Okanin: A Promising Neuroprotective Agent - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders, often involving neuroinflammation, oxidative stress, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Okanin, a chalcone flavonoid found in plants of the Bidens and Coreopsis genera, has emerged as a compound of interest due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective potential, summarizing key experimental findings, detailing relevant methodologies, and elucidating the underlying signaling pathways. While direct evidence in neuronal models of specific neurodegenerative diseases is still emerging, data from related studies on its anti-inflammatory and antioxidant effects, as well as findings for structurally similar compounds, strongly support its promise as a neuroprotective candidate.

Introduction

This compound (2',3',4',3,4-pentahydroxychalcone) is a natural flavonoid with a well-documented history of use in traditional medicine for its anti-inflammatory effects.[1] Its chemical structure, featuring an α,β-unsaturated carbonyl group, is crucial for its biological activity.[1] This whitepaper will delve into the molecular mechanisms underpinning this compound's potential as a neuroprotective agent, focusing on its ability to modulate key signaling pathways involved in neuroinflammation and oxidative stress.

Anti-Neuroinflammatory Properties of this compound

Chronic activation of microglia, the resident immune cells of the central nervous system, is a hallmark of neuroinflammation and contributes to neuronal damage in various neurodegenerative diseases. This compound has demonstrated significant anti-inflammatory effects by inhibiting microglial activation.

Inhibition of the TLR4/NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia and is widely used to model neuroinflammation in vitro. This compound has been shown to attenuate the inflammatory response in LPS-stimulated BV-2 microglial cells by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[2]

Upon LPS stimulation, TLR4 activation initiates a downstream signaling cascade that leads to the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound intervenes in this pathway by suppressing the phosphorylation of IκBα and subsequently reducing the nuclear translocation of p65.[2]

Figure 1: this compound's inhibition of the TLR4/NF-κB pathway.

Quantitative Data on Anti-Inflammatory Effects

The inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated BV-2 microglia are summarized in the table below.

| Mediator | Assay Method | This compound Concentration (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | Griess Reaction | 100 | ~65% | [3] |

| iNOS (protein) | Western Blot | 100 | Significant | |

| TNF-α (secretion) | ELISA | 100 | ~70% | |

| IL-6 (secretion) | ELISA | 100 | ~80% |

Table 1: Summary of quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated BV-2 microglia.

Antioxidant Properties of this compound

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. This compound exhibits antioxidant properties primarily through the activation of the Nrf2/HO-1 pathway.

Activation of the Nrf2/HO-1 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1). HO-1 is an enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron, thereby conferring protection against oxidative stress.

Figure 2: Activation of the Nrf2/HO-1 pathway by this compound.

Potential for Direct Neuroprotection: Insights from Isothis compound

While direct studies on this compound's neuroprotective effects in neuronal models of neurodegenerative diseases are limited, research on the structurally similar chalcone, isothis compound, provides valuable insights. A recent study investigated the neuroprotective effects of isothis compound against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in SH-SY5Y neuroblastoma cells, a widely used in vitro model for Parkinson's disease.

Attenuation of MPP+-Induced Neurotoxicity

Isothis compound demonstrated a significant protective effect against MPP+-induced cell death, as evidenced by increased cell viability and reduced lactate dehydrogenase (LDH) release. Furthermore, isothis compound mitigated MPP+-induced oxidative stress by decreasing intracellular ROS levels and preserving mitochondrial membrane potential.

Modulation of Apoptotic Pathways and PI3K/AKT Signaling

The neuroprotective effects of isothis compound were associated with the regulation of apoptosis-related proteins, specifically an increase in the Bcl-2/Bax ratio. Importantly, isothis compound was found to activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial survival pathway in neurons. Inhibition of AKT abolished the protective effects of isothis compound, confirming the central role of this pathway.

| Parameter | Assay Method | Isothis compound Effect | Reference |

| Cell Viability (MPP+ model) | MTT Assay | Increased | |

| LDH Release (MPP+ model) | LDH Assay | Decreased | |

| Intracellular ROS | DCFH-DA Assay | Decreased | |

| Mitochondrial Potential | JC-1 Assay | Maintained | |

| Bcl-2/Bax Ratio | Western Blot | Increased | |

| p-AKT/AKT Ratio | Western Blot | Increased |

Table 2: Neuroprotective effects of isothis compound in an in vitro model of Parkinson's disease.

Figure 3: Putative neuroprotective signaling pathway of this compound.

Future Directions and Therapeutic Potential

The existing evidence strongly suggests that this compound is a promising candidate for further investigation as a neuroprotective agent. Future research should focus on:

-

Directly evaluating the neuroprotective effects of this compound in well-established in vitro models of neurodegenerative diseases, including Alzheimer's disease (amyloid-beta toxicity), Parkinson's disease (MPP+ or 6-OHDA toxicity), and stroke (oxygen-glucose deprivation).

-

Investigating the efficacy of this compound in in vivo animal models of these diseases to assess its impact on behavioral outcomes, neuronal loss, and key pathological markers.

-

Elucidating the role of MAPK signaling pathways (ERK, JNK, p38) in mediating the neuroprotective effects of this compound in neuronal cells.

-

Optimizing the delivery of this compound to the central nervous system to enhance its therapeutic potential.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this whitepaper.

Cell Culture and Treatment (BV-2 Microglia)

-

Cell Line: Murine BV-2 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are typically seeded in 6-well or 96-well plates and allowed to adhere overnight. For anti-inflammatory assays, cells are pre-treated with various concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Measurement (Griess Assay)

-

Principle: The Griess reaction is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Collect 100 µL of cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Procedure:

-

After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis

-